(2-Aminoethyl)(methoxy)methylamine dihydrochloride
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Overview
Description
(2-Aminoethyl)(methoxy)methylamine dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes an aminoethyl group and a methoxy group attached to a methylamine backbone. This compound is often used in the synthesis of more complex molecules and serves as a building block in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methoxy)methylamine dihydrochloride typically involves the reaction of 2-aminoethanol with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(methoxy)methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(2-Aminoethyl)(methoxy)methylamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(methoxy)methylamine dihydrochloride involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and other proteins, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2-Aminoethyl)(ethyl)methylamine dihydrochloride
- (2-Aminoethyl)(hydroxy)methylamine dihydrochloride
- (2-Aminoethyl)(methyl)methylamine dihydrochloride
Uniqueness
(2-Aminoethyl)(methoxy)methylamine dihydrochloride is unique due to the presence of both an aminoethyl group and a methoxy group, which provide distinct chemical properties and reactivity. This combination makes it a valuable tool in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
N'-methoxy-N'-methylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c1-6(7-2)4-3-5;;/h3-5H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGNJTZNNKZPQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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